molecular formula C10H7NaO5S B1505441 Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate CAS No. 7110-75-0

Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate

Cat. No.: B1505441
CAS No.: 7110-75-0
M. Wt: 262.22 g/mol
InChI Key: WYCLJSSZKQWUTQ-UHFFFAOYSA-M
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Description

Systematic Naming and Structural Identification

The systematic IUPAC name sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate delineates its structural features:

  • Naphthalene backbone : A fused bicyclic aromatic system comprising two benzene rings.
  • 1,4-Dioxo groups : Ketone functionalities at positions 1 and 4 of the tetrahydronaphthalene system.
  • Sulfonate substituent : A sulfonic acid group (-SO₃⁻) at position 2, neutralized by a sodium cation.

The numbering convention prioritizes the sulfonate group (position 2) and ketones (positions 1 and 4), as shown below:

$$
\text{Structure: } \text{Na}^+ \text{O}3\text{S}-\underset{\substack{\text{O} \ ||}}{\text{C}}1\text{-}\underset{\substack{\text{O} \ ||}}{\text{C}}_4\text{-naphthalene backbone}
$$

This nomenclature aligns with IUPAC Rule C-14.5 for fused polycyclic systems and sulfonic acid derivatives.

Alternative Nomenclature and Synonyms

The compound is recognized by multiple synonyms across literature and commercial catalogs:

Synonym Source/Context
Sodium 1,4-dihydroxy-2-naphthalenesulfonate Tautomeric form emphasizing enolized ketones
Folin’s reagent Analytical chemistry applications (amino acid detection)
Sodium β-naphthoquinone-4-sulfonate Historical quinone-based naming
1,2-Naphthoquinone-4-sulfonic acid sodium salt Oxidation state descriptor

These variants reflect functional interpretations (e.g., quinone vs. diketone tautomerism) and application-driven naming.

Registry Numbers and Identifiers

Key identifiers include:

Identifier Type Value
CAS Registry Number 7110-75-0, 521-24-4
PubChem CID 53488146, 516996
EC Number 208-308-9
Molecular Formula C₁₀H₇NaO₅S

The dual CAS numbers arise from distinct synthetic pathways:

  • 7110-75-0 : Associated with the 1,4-diketone sulfonate form.
  • 521-24-4 : Linked to the quinonoid tautomer (1,2-naphthoquinone-4-sulfonate).

Historical Context and Discovery

The compound’s history intertwines with 19th-century dye chemistry and 20th-century biochemical analytics:

  • 1890s : Initial synthesis by Otto Witt via nitrosation and sulfonation of β-naphthol, yielding intermediates like α-nitroso-β-naphthol.
  • 1912 : Otto Folin adapted Witt’s methods to produce high-purity sodium 1,2-naphthoquinone-4-sulfonate (Folin’s reagent ) for colorimetric amino acid assays.
  • Mid-20th century : Applications expanded to peptide synthesis and electrochemical sensors, leveraging its reactivity with amines.

This trajectory underscores its transition from a synthetic curiosity to a tool in modern biochemistry.

Properties

IUPAC Name

sodium;1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S.Na/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-4,9H,5H2,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCLJSSZKQWUTQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705451
Record name Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7110-75-0
Record name Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate (CAS Number: 7110-75-0) is a synthetic compound with various biological activities that have been the subject of research in pharmacology and toxicology. This article delves into its biological properties, potential applications, and relevant case studies.

  • Molecular Formula : C10H7NaO5S
  • Molecular Weight : 262.21 g/mol
  • LogP : 1.4503 (indicating moderate lipophilicity)

These properties suggest that the compound may interact effectively with biological membranes, influencing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism.

Acute Toxicity Studies

Toxicological assessments have revealed that this compound has a relatively low acute toxicity profile. For instance:

  • Oral LD50 : Approximately 2860 mg/kg in male rats.
  • Dermal LD50 : Approximately 16,800 mg/kg in male rabbits.

These values indicate a low risk of acute toxicity under standard exposure conditions.

Chronic Exposure Studies

Chronic exposure studies have highlighted potential adverse effects on organ systems:

  • In a study involving prolonged exposure to high concentrations of the compound (up to 150 mg/kg/day), signs of hemolytic anemia were observed in both male and female rats. This suggests that while acute toxicity may be low, chronic exposure could lead to significant health issues.

Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to activate group III metabotropic glutamate receptors (mGluRs), which are implicated in reducing excitotoxicity associated with conditions like Parkinson's disease. Activation of these receptors demonstrated:

  • Reduction in Glutamate Release : This effect may help mitigate neuronal damage.

Anticancer Activity

Another area of research explored the anticancer properties of this compound. Preliminary findings indicate that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Summary of Biological Activities

Activity TypeObservations
AntioxidantScavenges free radicals
Enzyme InhibitionAffects cytochrome P450 enzymes
NeuroprotectionActivates mGluRs; reduces excitotoxicity
AnticancerInhibits tumor cell proliferation

Scientific Research Applications

Pharmaceutical Applications

Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate has been investigated for its potential as a pharmaceutical agent. Its ability to modulate biological pathways makes it a candidate for drug formulation and delivery systems. For instance:

  • Case Study: Anticancer Activity
    Research has shown that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. A study explored the use of this compound in enhancing the efficacy of existing chemotherapeutic agents.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of various analytes due to its ability to form stable complexes with metal ions.

  • Case Study: Metal Ion Detection
    A study demonstrated the use of this compound in spectrophotometric methods for detecting trace amounts of heavy metals in environmental samples.

Environmental Science

The compound has applications in environmental science for the remediation of contaminated sites. Its sulfonate group allows it to interact with pollutants effectively.

  • Case Study: Remediation of Heavy Metals
    In a field study, this compound was used to enhance the solubility and mobility of heavy metals in soil samples, facilitating their removal through bioremediation techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Menadione Dimethylpyrimidinol Bisulfite

  • Structure : Combines menadione with 4,6-dimethylpyrimidin-2-ol via sulfonate linkage .
  • Applications : Used in stabilized vitamin K3 formulations for prolonged shelf life .
  • Data: No direct solubility data available, but its bulkier structure may reduce water solubility relative to MSB.

Sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate

  • Structure : Positional isomer of MSB, with sulfonate at position 1 and dioxo groups at positions 3 and 4 .
  • Key Differences: The shifted dioxo and sulfonate groups alter electronic properties, making it suitable as the Folin reagent for phenol detection in analytical chemistry .
  • Applications : Primarily used in laboratory settings rather than pharmaceuticals.
  • Data : Molecular formula $ \text{C}{10}\text{H}7\text{NaO}_6\text{S} $; highly water-soluble due to sulfonate group .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

  • Structure : Features dual sulfonate groups at positions 1 and 3, plus a hydroxyl group at position 7 .
  • Key Differences: The additional sulfonate and hydroxyl groups increase polarity, enhancing solubility in aqueous solutions. However, the absence of a quinone moiety limits redox activity.
  • Applications : Restricted to R&D applications (e.g., dye intermediates) due to lack of biological activity .
  • Data : CAS 842-18-2; molecular formula $ \text{C}{10}\text{H}6\text{K}2\text{O}7\text{S}_2 $; 100% purity in commercial formulations .

2-Aminonaphthalene-1,5-disulfonic Acid

  • Structure: Amino and dual sulfonate groups replace the dioxo functionality .
  • Key Differences: The amino group introduces basicity, while dual sulfonates enhance acidity. This compound is non-quinonoid, limiting its role in redox biology.
  • Applications : Used in dye manufacturing rather than pharmaceuticals .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Functional Groups Applications References
Sodium 1,4-dioxo...sulfonate (MSB) 7110-75-0 $ \text{C}{11}\text{H}8\text{NaO}_6\text{S} $ 1,4-dioxo, sulfonate (C2) Pharmaceuticals, feed additives
Sodium 3,4-dioxo...sulfonate 130-14-3* $ \text{C}{10}\text{H}7\text{NaO}_6\text{S} $ 3,4-dioxo, sulfonate (C1) Analytical reagent (Folin)
Menadione dimethylpyrimidinol bisulfite N/A $ \text{C}{17}\text{H}{16}\text{N}2\text{O}7\text{S} $ Dimethylpyrimidinol, sulfonate Stabilized vitamin K3
Dipotassium 7-hydroxynaphthalene... 842-18-2 $ \text{C}{10}\text{H}6\text{K}2\text{O}7\text{S}_2 $ Hydroxyl, dual sulfonates Industrial R&D

Table 2: Physicochemical Properties

Compound Solubility pH (Solution) Stability Notes
Sodium 1,4-dioxo...sulfonate (MSB) Highly soluble 5.8–6.5 Sensitive to light and alkaline conditions
Sodium 3,4-dioxo...sulfonate Highly soluble Not specified Stable in acidic buffers
Dipotassium 7-hydroxynaphthalene... Water-soluble Not specified Hygroscopic; requires dry storage

Preparation Methods

Sulfonation of 1,4-Dioxo-1,2,3,4-tetrahydronaphthalene

The key step is the sulfonation of the tetrahydronaphthalene derivative. Sulfonation is typically performed by treating the parent compound with a sulfonating agent such as sulfuric acid or chlorosulfonic acid under controlled temperature conditions to introduce the sulfonic acid group at the 2-position.

  • Reaction Conditions: Moderate temperatures (50–100 °C) to avoid over-sulfonation or decomposition.
  • Solvents: Polar solvents like acetic acid or sulfuric acid mixtures are common.
  • Time: Several hours (2–6 h) depending on scale and reactivity.

Oxidation and Functional Group Control

The 1,4-dioxo groups are either introduced prior to sulfonation or maintained during the sulfonation step. The oxidation state is critical for the compound's properties.

  • Oxidizing agents such as chromic acid or manganese dioxide may be used if starting from less oxidized tetrahydronaphthalene derivatives.
  • The oxidation must be controlled to maintain the 1,4-dioxo functionality without over-oxidizing the aromatic ring.

Neutralization to Sodium Salt

After sulfonation, the free sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.

  • Typical Procedure: Add aqueous sodium hydroxide solution to the sulfonic acid intermediate under stirring until pH neutrality or slight alkalinity is reached.
  • Isolation: The sodium salt precipitates or remains in solution depending on solvent choice and can be isolated by filtration or crystallization.

Example Synthesis Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome
1 1,2,3,4-Tetrahydronaphthalene derivative + Chromic acid (oxidation) Formation of 1,4-dioxo-tetrahydronaphthalene
2 Sulfonation with chlorosulfonic acid, 60 °C, 4 h Introduction of sulfonic acid group at C-2
3 Neutralization with NaOH aqueous solution Formation of this compound

Research Findings and Optimization

  • Yield: Sulfonation yields typically range from 70% to 85% depending on purity of starting materials and reaction control.
  • Purity: Post-reaction purification by recrystallization from water or alcohols improves purity to >98%.
  • Reaction Monitoring: TLC and HPLC are used to monitor reaction progress and confirm sulfonation.
  • Stability: The sodium salt is stable under ambient conditions and shows good solubility in water.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Sulfonating agent Chlorosulfonic acid / H2SO4 Chlorosulfonic acid preferred for selectivity
Temperature 50–100 °C Higher temps risk decomposition
Reaction time 2–6 hours Depends on scale and reagent quality
Oxidizing agent Chromic acid, MnO2 Used if oxidation step required
Neutralization agent NaOH aqueous solution Stoichiometric to sulfonic acid
Solvent Acetic acid, water Water used in neutralization step
Yield 70–85% Optimized by controlling sulfonation
Purity after recrystallization >98% Verified by HPLC and NMR

Patented Methods and Industrial Relevance

A Russian patent (RU2014330C1) describes methods for synthesizing 1,2,3,4-tetrahydronaphthalene derivatives including sulfonated salts, involving sulfonation in acidic media and subsequent neutralization to pharmaceutically acceptable salts. This patent underlines the importance of reaction control to achieve high purity and yield, emphasizing the use of ether solutions and methyl additives to optimize the process.

Q & A

Basic Question: What are the recommended methods for synthesizing Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate with high purity?

Methodological Answer:
The synthesis typically involves sulfonation of 1,4-dioxo-1,2,3,4-tetrahydronaphthalene derivatives. A validated approach includes reacting 2-methyl-1,4-naphthoquinone with sodium bisulfite under controlled acidic conditions to introduce the sulfonate group. Purification is achieved via recrystallization from ethanol-water mixtures, ensuring removal of unreacted precursors. Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization is critical to minimize byproducts like dimerized sulfonates or tautomeric impurities .

Advanced Question: How can researchers resolve contradictions in reported reaction pathways involving this compound and amino acids?

Methodological Answer:
Conflicting data on sulfonate-amine interactions (e.g., β-alanine substitution vs. dimerization) necessitate mechanistic validation. Use isotopic labeling (e.g., 15N^{15}\text{N}-β-alanine) to track nucleophilic substitution versus redox pathways. Combine high-resolution LC-MS for product identification and 1H^{1}\text{H}/13C^{13}\text{C} NMR to distinguish between sulfonate-amine adducts and dimerized structures. For example, LC-MS of reaction mixtures revealed a 3:1 ratio of substitution product to dimer in β-alanine reactions, attributed to pH-dependent reactivity .

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

Technique Purpose Key Observations
1H^{1}\text{H} NMRConfirm sulfonate position and aromatic protonsPeaks at δ 2.8–3.2 ppm (s, 1H, SO3_3^-) and δ 7.2–8.1 ppm (m, naphthalene Hs)
LC-MSAssess purity and detect trace byproductsMolecular ion [M–Na]^- at m/z 285.9 (calculated for C10_{10}H7_7O5_5S^-)
FT-IRIdentify functional groups (e.g., C=O, S=O)Strong bands at 1680 cm1^{-1} (quinone C=O) and 1180 cm1^{-1} (SO3_3^-)

Advanced Question: How does tautomerism in tetrahydronaphthalene-dione derivatives influence the reactivity of this sulfonate?

Methodological Answer:
The 1,4-dioxo group enables keto-enol tautomerism, which modulates electrophilicity at the α-carbon. Under basic conditions, the enolate form dominates, enhancing reactivity toward nucleophiles (e.g., thiols in acetylcysteine). In contrast, acidic conditions stabilize the keto form, favoring sulfonate group substitution. Studies using [Cr(CO)3_3] complexation demonstrated that tautomeric equilibria shift reaction outcomes, requiring pH-controlled environments for selective functionalization .

Basic Question: How should researchers design experiments to evaluate its bioactivity in pharmacological models?

Methodological Answer:
Focus on in vitro assays targeting redox-active pathways:

  • Antioxidant Activity: Measure DPPH/ABTS radical scavenging, comparing IC50_{50} values against ascorbic acid.
  • Enzyme Inhibition: Screen against cyclooxygenase-2 (COX-2) or xanthine oxidase using fluorometric assays.
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HepG2) with EC50_{50} calculations.
    Include controls with plain naphthoquinone derivatives to isolate sulfonate-specific effects .

Advanced Question: What strategies mitigate competing side reactions during sulfonate group modification?

Methodological Answer:

  • Steric Shielding: Introduce bulky substituents (e.g., tert-butyl groups) on the naphthalene ring to block undesired dimerization.
  • Catalytic Asymmetric Reduction: Employ chiral catalysts (e.g., Rhodium-BINAP complexes) to direct nucleophilic attack selectively.
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states in substitution reactions. Evidence from β-alanine reactions showed a 40% yield improvement in DMF vs. aqueous media .

Basic Question: What are the critical stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the quinone moiety.
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonate group.
  • pH Stability: Maintain neutral buffers (pH 6–7) during dissolution, as acidic/basic conditions accelerate tautomerization .

Advanced Question: How can computational modeling predict sulfonate interactions in supramolecular systems?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potentials, identifying nucleophilic hotspots.
  • Molecular Dynamics (MD): Simulate binding affinities with proteins (e.g., albumin) using GROMACS, focusing on sulfonate-protein hydrogen bonding.
  • Docking Studies: Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., COX-2), validated by correlation with experimental IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate
Reactant of Route 2
Sodium 1,4-dioxo-1,2,3,4-tetrahydronaphthalene-2-sulfonate

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